tert-Butyl (5-amino-2,3-dihydro-1H-inden-2-yl)carbamate
Description
tert-Butyl (5-amino-2,3-dihydro-1H-inden-2-yl)carbamate is a carbamate-protected indane derivative with a primary amine substituent at the 5-position of the inden ring. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other bioactive molecules. Its structure combines a rigid bicyclic inden scaffold with a tert-butyloxycarbonyl (Boc) protecting group, which enhances stability during synthetic processes.
Properties
IUPAC Name |
tert-butyl N-(5-amino-2,3-dihydro-1H-inden-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-12-7-9-4-5-11(15)6-10(9)8-12/h4-6,12H,7-8,15H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIZZCNCGJUVFEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2=C(C1)C=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80654929 | |
| Record name | tert-Butyl (5-amino-2,3-dihydro-1H-inden-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80654929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
246873-45-0 | |
| Record name | tert-Butyl (5-amino-2,3-dihydro-1H-inden-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80654929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-(5-amino-2,3-dihydro-1H-inden-2-yl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Key Reaction
- Starting Material: 5-amino-2,3-dihydro-1H-indene (or its stereoisomers)
- Reagents: Di-tert-butyl dicarbonate (Boc anhydride), base (commonly triethylamine or potassium tert-butoxide)
- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
- Conditions: Typically 0°C to room temperature, reaction times vary from 1.5 to several hours depending on scale and purity requirements
Detailed Preparation Method
Boc Protection Procedure
A representative procedure involves dissolving the amino-indan derivative in an anhydrous organic solvent such as DCM at low temperature (0°C). Triethylamine is added to neutralize the hydrochloride salt form of the amine if present and to act as a base catalyst. Then, di-tert-butyl dicarbonate is added dropwise. The mixture is stirred at room temperature for 1.5 to 2 hours. After completion, the reaction mixture is washed with brine, dried over magnesium sulfate, and concentrated under reduced pressure. Purification is typically done by flash chromatography.
| Step | Reagent/Condition | Purpose |
|---|---|---|
| 1 | 5-amino-2,3-dihydro-1H-indene in DCM | Solvent and substrate |
| 2 | Triethylamine (TEA) | Base to neutralize and catalyze |
| 3 | Di-tert-butyl dicarbonate (Boc2O) | Boc protection reagent |
| 4 | Stirring at 0°C to RT for 1.5-2h | Reaction completion |
| 5 | Work-up: brine wash, drying, concentration | Isolation and purification |
Alternative Bases and Solvents
- Potassium tert-butoxide in THF can be used as an alternative base, especially when higher reactivity is required.
- THF as a solvent is preferred in some cases to improve solubility of starting materials and reagents.
Research Findings and Optimization
Yield and Purity
- Yields for this Boc protection step are generally high, often exceeding 80%, depending on the purity of starting materials and reaction conditions.
- Purity is enhanced by controlling temperature and reaction time, minimizing side reactions such as over-carbamoylation or hydrolysis.
Stereochemistry Considerations
- The stereochemistry of the 2,3-dihydro-1H-indene ring can influence reactivity and product configuration.
- Enantiomerically pure starting amines lead to corresponding chiral Boc-protected products, important for biological activity.
Scale-Up and Industrial Relevance
- The reaction is scalable using standard organic synthesis equipment.
- Avoiding excessive viscosity and maintaining homogeneous reaction mixtures are crucial for industrial-scale synthesis, as noted in related patent literature for similar carbamate compounds.
Comparative Data Table of Preparation Conditions
| Parameter | Typical Condition A | Typical Condition B | Notes |
|---|---|---|---|
| Solvent | Dichloromethane (DCM) | Tetrahydrofuran (THF) | THF may improve solubility |
| Base | Triethylamine (TEA) | Potassium tert-butoxide (t-BuOK) | t-BuOK stronger base, faster reaction |
| Temperature | 0°C to Room Temperature | -20°C to Room Temperature | Lower temp reduces side reactions |
| Reaction Time | 1.5 to 2 hours | Overnight | Longer time may improve conversion |
| Yield (%) | 80–90% | 85–95% | High yields in both conditions |
| Purification Method | Flash chromatography | Flash chromatography | Standard for organic products |
Literature and Patent Insights
- A patent (CA3087004A1) describes a method for carbamate preparation emphasizing the use of neutral forms of reagents to reduce viscosity and improve yield and purity, which is applicable to Boc-protected amines like this compound.
- Medicinal chemistry literature reports Boc protection as a key step in synthesizing derivatives for biological evaluation, confirming the robustness of this approach.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (5-amino-2,3-dihydro-1H-inden-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The hydrogen atoms on the indene ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the indene ring.
Reduction: Primary or secondary amines.
Substitution: Halogenated or sulfonated indene derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound's amino group indicates potential biological activity, making it a candidate for drug development. Research has shown that modifications on the indene structure can influence binding interactions with biological targets, such as enzymes or receptors. This characteristic suggests that tert-butyl (5-amino-2,3-dihydro-1H-inden-2-yl)carbamate could be explored for:
- Anticancer Agents : Similar compounds have been investigated for their ability to inhibit cancer cell growth.
- Neuroprotective Drugs : The structural features may contribute to neuroprotective effects, potentially useful in treating neurodegenerative diseases.
Synthesis and Derivative Development
The synthesis of this compound can be achieved through various methods, allowing for the creation of derivatives that may enhance biological activity or alter physicochemical properties. The versatility in its synthesis highlights its potential for:
- Custom Drug Design : Researchers can modify the compound to optimize its efficacy and safety profiles.
Interaction Studies
Preliminary data from similar compounds suggest that this compound's interaction with biological targets is significant. Interaction studies focusing on:
- Binding Affinity : Understanding how this compound binds to specific receptors or enzymes can provide insights into its therapeutic potential.
Future Research Directions
Given the preliminary insights into the biological activity and chemical properties of this compound, future research should focus on:
- In Vivo Studies : Assessing the pharmacokinetics and pharmacodynamics in living organisms.
- Mechanistic Studies : Elucidating the mechanisms through which this compound exerts its effects on biological systems.
Mechanism of Action
The mechanism of action of tert-Butyl (5-amino-2,3-dihydro-1H-inden-2-yl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the indene ring can interact with hydrophobic pockets, enhancing binding affinity.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Compounds
Biological Activity
tert-Butyl (5-amino-2,3-dihydro-1H-inden-2-yl)carbamate is a carbamate derivative characterized by its unique structure, which includes a tert-butyl group and an amino group linked to a 2,3-dihydro-1H-indene moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is C14H20N2O2, with a molecular weight of approximately 248.32 g/mol. The compound features a carbamate functional group that is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C14H20N2O2 |
| Molecular Weight | 248.32 g/mol |
| CAS Number | 246873-45-0 |
| Purity | >98% |
The biological activity of this compound can be attributed to its structural components, particularly the indole-like framework which is known for diverse biological effects. Indole derivatives are recognized for their:
- Antiviral properties
- Anti-inflammatory activities
- Anticancer effects
- Antimicrobial and antitubercular activities
These activities are often mediated through interactions with various enzymes and receptors in biological systems.
Anticancer Activity
Research indicates that indole derivatives exhibit significant anticancer properties. For example, studies on structurally similar compounds have demonstrated their ability to induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of signaling pathways such as NF-kB .
Antimicrobial Activity
The antimicrobial potential of carbamate derivatives has been explored in various studies. Compounds with similar structures have shown activity against a range of pathogens, including bacteria and fungi. The mechanism often involves inhibition of bacterial cell wall synthesis or interference with protein synthesis .
Enzyme Inhibition
This compound may also act as an enzyme inhibitor. The carbamate group can mimic natural substrates, allowing it to interact with enzymes such as acetylcholinesterase (AChE). Studies on related compounds suggest that modifications in the indene structure can significantly influence binding affinity and inhibition efficacy .
Study 1: Anticancer Effects
A study focusing on the anticancer properties of indole derivatives found that compounds similar to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines. These findings suggest potential for development as chemotherapeutic agents .
Study 2: Antimicrobial Activity
In another investigation, a series of carbamate derivatives were tested for antimicrobial activity against common pathogens. Results indicated that certain derivatives showed potent activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for tert-Butyl (5-amino-2,3-dihydro-1H-inden-2-yl)carbamate?
- Methodology : The compound can be synthesized via resolution of aminoindan intermediates. For example, enantiomerically pure analogs are achieved through diastereomeric salt formation using chiral resolving agents like (R)-mandelic acid. A typical protocol involves:
- Step 1 : Protection of the amino group via carbamate formation using Boc anhydride.
- Step 2 : Resolution via crystallization of diastereomeric salts.
- Step 3 : Deprotection and purification via column chromatography .
Q. How should researchers handle and store this compound safely in the laboratory?
- Safety Protocols :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., N95 masks) is advised if handling powders to avoid inhalation .
- Storage : Store at 0–6°C in airtight containers under inert gas (N₂/Ar) to prevent degradation. Avoid exposure to moisture and light .
- First Aid : In case of skin contact, wash with soap and water; for eye exposure, rinse with saline solution for 15 minutes and seek medical attention .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Key Methods :
- ¹H/¹³C NMR : Assign stereochemistry and confirm Boc-protection. For example, tert-butyl carbamates show characteristic peaks at δ 1.4 ppm (9H, s) for the Boc group .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H⁺] calculated for C₁₄H₂₀N₂O₂: 261.1552) .
- X-ray Crystallography : Resolve ambiguities in stereochemistry using SHELX or ORTEP-III for structure refinement .
Advanced Research Questions
Q. How can chiral resolution be optimized during synthesis of enantiomerically pure derivatives?
- Methodology :
- Kinetic Resolution : Use enantioselective catalysts (e.g., Ru-BINAP complexes) to bias reaction pathways toward a single enantiomer.
- Chromatographic Separation : Employ chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) for HPLC purification.
- Case Study : Prashad et al. achieved >99% enantiomeric excess (ee) using (R)-mandelic acid resolution, with scalability demonstrated up to 500 g batches .
Q. What strategies address contradictory crystallographic data in structural analysis?
- Troubleshooting :
- Twinned Crystals : Use SHELXL’s TWIN/BASF commands to refine twinned datasets. For example, adjust the Flack parameter to resolve chiral ambiguities .
- Disorder Modeling : Apply PART/SUMP restraints in SHELX to model disordered tert-butyl groups or solvent molecules .
- Validation Tools : Cross-check with ORTEP-3 for graphical validation of bond lengths/angles against expected values .
Q. How is this compound applied in pharmacological target validation (e.g., TRPV1 receptor studies)?
- Experimental Design :
- In Vitro Assays : Measure Ca²⁺ influx in HEK293 cells expressing human TRPV1 receptors using fluorometric methods. ABT-102 (a structural analog) showed IC₅₀ = 5–7 nM against capsaicin-induced activation .
- In Vivo Models : Assess thermal hyperalgesia in CFA-induced inflammatory pain models. ABT-102 reduced heat-evoked neuronal firing in spinal dorsal horns at 10 mg/kg (oral) .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported synthetic yields for Boc-protected intermediates?
- Root Causes :
- Moisture Sensitivity : Boc groups hydrolyze under acidic/humid conditions, leading to lower yields. Use molecular sieves or anhydrous solvents during reactions .
- Steric Hindrance : Bulky substituents on the indenyl ring may slow reaction kinetics. Optimize temperature (e.g., 50°C vs. RT) and catalyst loading (e.g., 10 mol% DMAP) .
- Mitigation : Report yields with detailed reaction conditions (solvent purity, catalyst source) to enable cross-lab reproducibility.
Methodological Best Practices
Q. What computational tools predict the stability of tert-butyl carbamates under varying pH conditions?
- Software :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
